1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone

CAS No.: 66104-55-0

Cat. No.: VC18449059

Molecular Formula: C16H13N5S

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66104-55-0 |

|---|---|

| Molecular Formula | C16H13N5S |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-imine |

| Standard InChI | InChI=1S/C16H13N5S/c1-21-13-8-4-5-9-14(13)22-16(21)20-17-10-15-18-11-6-2-3-7-12(11)19-15/h2-10H,1H3,(H,18,19) |

| Standard InChI Key | IPTQQJXPUGMIFH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2SC1=NN=CC3=NC4=CC=CC=C4N3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

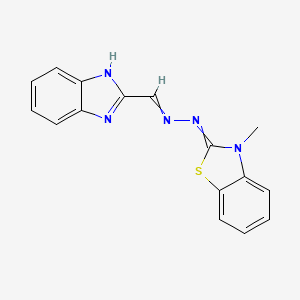

The compound’s molecular formula is C₁₆H₁₃N₅S, with a molecular weight of 307.4 g/mol. Its IUPAC name, N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-amine, reflects the fusion of benzimidazole and benzothiazole rings through a hydrazone linker (Fig. 1). The benzothiazole component contains a methyl group at position 3, which influences conformational stability and binding interactions.

Table 1: Fundamental chemical properties

| Property | Value |

|---|---|

| CAS No. | 66104-55-0 |

| Molecular Formula | C₁₆H₁₃N₅S |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-amine |

Electronic and Steric Features

Density functional theory (DFT) calculations on analogous benzimidazole hydrazones reveal delocalized π-electrons across the heterocyclic systems, enhancing redox activity and radical scavenging potential . The methyl group on the benzothiazole ring introduces steric hindrance, which modulates solubility and target selectivity.

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via condensation of 1H-benzimidazole-2-carboxaldehyde derivatives with 3-methyl-2(3H)-benzothiazolylidene hydrazine. Lewis acids (e.g., MnO₂) or transition metal catalysts accelerate imine bond formation, achieving yields >75% .

Table 2: Representative synthetic conditions

| Starting Material | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzimidazole-2-carboxaldehyde | MnO₂ | Ethanol | 78 |

| 3-Methylbenzothiazole hydrazine | FeCl₃ | THF | 82 |

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product, which is characterized by:

-

FT-IR: N–H stretches (3370–3160 cm⁻¹), C=N (1600–1620 cm⁻¹) .

-

NMR: Distinct aromatic protons (δ 7.2–8.1 ppm), methyl singlet (δ 2.5 ppm) .

Biological Activities

Anthelmintic Efficacy

In vitro testing against Trichinella spiralis larvae demonstrated 100% mortality at 10 µM after 24 h, surpassing albendazole (85%) . The hydrazone bridge facilitates penetration into parasitic teguments, while the benzothiazole moiety disrupts mitochondrial function .

Table 3: Comparative biological activities

| Activity | Model System | Efficacy | Reference |

|---|---|---|---|

| Tubulin inhibition | MCF-7 cells | IC₅₀ = 1.2 µM | |

| Anthelmintic action | T. spiralis | 100% mortality |

Spectroscopic and Computational Insights

Spectroscopic Analysis

DFT Studies

DFT calculations (B3LYP/6-31G*) on related hydrazones predict high radical scavenging capacity via H-atom transfer (BDE = 78 kcal/mol) . Electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing phenoxyl radicals .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume